Cas no 110216-87-0 (4-Aminoquinoline-2-one)
4-Aminoquinoline-2-one Chemical and Physical Properties
Names and Identifiers
-
- 4-Aminoquinoline-2-one
- 2(1H)-Quinolinone, 4-amino-
- 4-amino-1H-quinolin-2-one
- 4-Aminoquinolin-2(1H)-one
- AURORA KA-3886
- 4-Amino-2(1H)-quinolinone
- 4-aminoquinolin-2-ol
- 4-Amino-2-hydroxyquinoline
- 4-AMINO-1,2-DIHYDROQUINOLIN-2-ONE
- UGZHBEHGSJQMGC-UHFFFAOYSA-N
- 4-aminoquinolone
- 4-Aminocarbostyril
- 4-amino quinolinone
- 4-Amino-2-quinolinol
- 4-amino-quinolin-2-ol
- 4-Amino-2-quinolinol #
- Quinolin-2-ol, 4-amino-
- MB03581
- F
-
- MDL: MFCD05665662
- Inchi: 1S/C9H8N2O/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H3,10,11,12)
- InChI Key: UGZHBEHGSJQMGC-UHFFFAOYSA-N
- SMILES: O=C1C=C(C2C=CC=CC=2N1)N
Computed Properties
- Exact Mass: 160.06400
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 235
- Topological Polar Surface Area: 55.1
Experimental Properties
- Density: 1.254
- Melting Point: 315 ºC
- Boiling Point: 393 ºC
- Flash Point: 191 ºC
- PSA: 58.88000
- LogP: 1.69150
4-Aminoquinoline-2-one Security Information
- Signal Word:Warning
- Hazard Statement: H302+H312+H332-H315-H319-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
4-Aminoquinoline-2-one Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Aminoquinoline-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RE003-50mg |
4-Aminoquinoline-2-one |
110216-87-0 | 95% | 50mg |
227.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RE003-250mg |
4-Aminoquinoline-2-one |
110216-87-0 | 95% | 250mg |
907CNY | 2021-05-08 | |
| TRC | A629193-10mg |
4-Aminoquinoline-2-one |
110216-87-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A629193-50mg |
4-Aminoquinoline-2-one |
110216-87-0 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | A629193-100mg |
4-Aminoquinoline-2-one |
110216-87-0 | 100mg |
$ 160.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RE003-200mg |
4-Aminoquinoline-2-one |
110216-87-0 | 95% | 200mg |
576.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RE003-1g |
4-Aminoquinoline-2-one |
110216-87-0 | 95% | 1g |
1739.0CNY | 2021-07-12 | |
| Chemenu | CM109314-1g |
4-Aminoquinoline-2-one |
110216-87-0 | 95% | 1g |
$255 | 2021-08-06 | |
| Chemenu | CM109314-5g |
4-Aminoquinoline-2-one |
110216-87-0 | 95% | 5g |
$769 | 2021-08-06 | |
| Chemenu | CM109314-250mg |
4-Aminoquinoline-2-one |
110216-87-0 | 95% | 250mg |
$126 | 2023-11-25 |
4-Aminoquinoline-2-one Suppliers
4-Aminoquinoline-2-one Related Literature
-
Anita Kailas Sanap,Ganapati Subray Shankarling New J. Chem. 2015 39 206
Additional information on 4-Aminoquinoline-2-one
4-Aminoquinoline-2-one (CAS No. 110216-87-0): An Overview of Its Properties, Applications, and Recent Research
4-Aminoquinoline-2-one (CAS No. 110216-87-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinolines, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 4-Aminoquinoline-2-one makes it an attractive candidate for the development of novel drugs, particularly in the areas of antimalarial and anticancer therapies.
The chemical structure of 4-Aminoquinoline-2-one consists of a quinoline ring with an amino group at the 4-position and a ketone group at the 2-position. This arrangement imparts specific chemical properties that are crucial for its biological activities. The quinoline ring is a well-known scaffold in medicinal chemistry, often associated with antiparasitic, antibacterial, and anticancer properties. The presence of the amino and ketone groups further enhances its reactivity and binding affinity to various biological targets.
In recent years, significant progress has been made in understanding the pharmacological properties of 4-Aminoquinoline-2-one. Studies have shown that this compound exhibits potent antimalarial activity, making it a promising lead for the development of new antimalarial drugs. Malaria remains a major global health issue, particularly in tropical and subtropical regions, where drug-resistant strains pose a significant challenge. The ability of 4-Aminoquinoline-2-one to target multiple stages of the Plasmodium life cycle has been highlighted in several research papers, suggesting its potential as a broad-spectrum antimalarial agent.
Beyond its antimalarial properties, 4-Aminoquinoline-2-one has also shown promise in cancer research. Preclinical studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action involves multiple pathways, such as inducing apoptosis, inhibiting angiogenesis, and modulating cell cycle progression. These findings have sparked interest in exploring 4-Aminoquinoline-2-one as a potential anticancer agent, particularly for cancers with limited treatment options.
The synthesis of 4-Aminoquinoline-2-one has been optimized through various synthetic routes, allowing for efficient large-scale production. One common method involves the condensation of 2-chloroquinolin-4(1H)-one with ammonia or primary amines under appropriate conditions. This synthetic approach not only ensures high yields but also allows for the introduction of various functional groups at different positions on the quinoline ring, thereby expanding its chemical diversity and potential applications.
In addition to its therapeutic potential, 4-Aminoquinoline-2-one has been investigated for its use as a fluorescent probe in bioimaging applications. The unique electronic properties of the quinoline ring make it an excellent candidate for developing fluorescent dyes that can be used to visualize cellular processes in real-time. Recent studies have shown that derivatives of 4-Aminoquinoline-2-one can be functionalized with fluorophores to create highly sensitive and selective probes for monitoring intracellular events.
The safety profile of 4-Aminoquinoline-2-one is another important aspect that has been extensively studied. Preclinical toxicity studies have indicated that this compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
In conclusion, 4-Aminoquinoline-2-one (CAS No. 110216-87-0) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure and diverse biological activities make it an attractive target for drug development. Ongoing research continues to uncover new applications and mechanisms of action, further solidifying its importance in the field of medicinal chemistry.
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